Product packaging for 3-Aminobutanoic acid hydrochloride(Cat. No.:)

3-Aminobutanoic acid hydrochloride

Cat. No.: B1646990
M. Wt: 139.58 g/mol
InChI Key: UHYVVUABAWKTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminobutanoic acid hydrochloride is a chiral β-amino acid derivative of significant value in pharmaceutical and biochemical research. It is offered as both the (R)- and (S)-enantiomers, which serve as critical building blocks in asymmetric synthesis. The (R)-enantiomer, in particular, is a key chiral intermediate in the multi-step synthesis of Dolutegravir, a second-generation integrase strand transfer inhibitor that is a cornerstone of modern antiretroviral therapy for HIV . This compound can also be utilized as a precursor for the synthesis of other valuable compounds, such as (R)-3-aminobutanol, through reduction processes . From a biosynthesis perspective, enzymatic routes using engineered aspartase mutants in recombinant E. coli have been developed to efficiently produce (R)-3-aminobutyric acid from crotonic acid, achieving high yields and demonstrating a more environmentally sustainable production method compared to traditional chemical synthesis . This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a drug, and must not be incorporated into any personal or commercial products. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2 B1646990 3-Aminobutanoic acid hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Aminobutanoic Acid Hydrochloride and Its Stereoisomers

Chemical Synthesis Routes to 3-Aminobutanoic Acid and its Salts

The synthesis of 3-aminobutanoic acid, also known as β-aminobutyric acid (BABA), and its subsequent conversion to the hydrochloride salt, involves a variety of established and modern chemical strategies. These methods range from classical organic reactions to more sophisticated multi-step sequences incorporating protective group chemistry.

Alkylation Strategies for Amino Group Functionalization

Alkylation of the amino group is a fundamental transformation in the synthesis of derivatives of 3-aminobutanoic acid. Direct alkylation of the primary amine can be challenging due to the potential for multiple alkylations, leading to a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve selective N-monoalkylation, a Mitsunobu-type reaction can be employed. This reaction allows for the selective N-monoalkylation of parent structures like 3-aminobutanoic acid with various arylalkyl alcohols. nih.gov

Another approach to controlled alkylation involves a "hydrogen-borrowing" methodology. ox.ac.ukresearchgate.net This strategy has been successfully used in the synthesis of enantioenriched γ-aminobutyric acids and can be adapted for β-amino acids. ox.ac.ukresearchgate.net In this method, a primary or secondary alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with an amine to form an imine. The subsequent reduction of the imine by the borrowed hydrogen results in the formation of the alkylated amine. The use of a sterically hindered triphenylmethane (B1682552) (trityl) or benzyl (B1604629) group for nitrogen protection can prevent racemization at the amine stereocenter during the alkylation process. ox.ac.uk

Esterification and Subsequent Hydrochloride Salt Formation Procedures

The esterification of 3-aminobutanoic acid is a common step in its purification and derivatization, often preceding the formation of the hydrochloride salt. A widely used method for esterification involves reacting the amino acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, as it reacts with the alcohol to form the corresponding alkyl chloride and sulfur dioxide, which drives the esterification reaction forward. google.comnih.gov Gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid are also effective catalysts. nih.gov Another efficient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov

Once the ester is formed, the hydrochloride salt can be readily obtained. In many esterification procedures using chlorine-containing reagents like thionyl chloride or TMSCl, the hydrochloride salt of the amino acid ester is formed in situ. google.comnih.gov If the free base of the ester is isolated, it can be converted to the hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol. The resulting hydrochloride salt is typically a crystalline solid that can be easily purified by recrystallization.

The formation of the hydrochloride salt serves multiple purposes. It enhances the stability of the compound, improves its handling characteristics, and increases its solubility in certain solvents, which can be advantageous for subsequent reactions or for purification.

Protection-Deprotection Approaches in Multi-Step Syntheses

In the multi-step synthesis of complex molecules containing the 3-aminobutanoic acid moiety, the use of protecting groups is crucial to prevent unwanted side reactions. peptide.comorganic-chemistry.org The amino and carboxylic acid functional groups of 3-aminobutanoic acid are both reactive and can interfere with reactions targeting other parts of the molecule.

Amino Group Protection: The amino group is typically protected as a carbamate. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups. peptide.comresearchgate.net The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under basic and nucleophilic conditions but is readily removed with acid. organic-chemistry.org The Z group is introduced using benzyl chloroformate and is stable to mild acids and bases but can be removed by catalytic hydrogenolysis. researchgate.net Other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, offer orthogonal protection strategies, allowing for the selective deprotection of one functional group while another remains protected. peptide.comorganic-chemistry.org

Carboxyl Group Protection: The carboxylic acid group is most commonly protected as an ester, such as a methyl, ethyl, or benzyl ester. organic-chemistry.org These esters are generally stable under the conditions used for the protection and deprotection of the amino group. Benzyl esters are particularly useful as they can be deprotected by hydrogenolysis, the same condition used to remove the Z group. organic-chemistry.org

A typical multi-step synthesis involving protection-deprotection would proceed as follows:

Protection of the amino group of 3-aminobutanoic acid.

Protection of the carboxylic acid group as an ester.

Performance of the desired chemical transformations on other parts of the molecule.

Selective deprotection of one or both functional groups to allow for further reactions or to yield the final product.

For instance, the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid involves esterification, followed by amino protection, reduction of the ester, and finally deprotection of the amino group. google.com

Historical and Contemporary Approaches to Beta-Aminobutanoic Acid Synthesis

The synthesis of β-aminobutanoic acid (BABA) has been documented for over a century, with early methods dating back to at least 1857. wikipedia.org

Historical Methods:

Reaction of Ammonia (B1221849) with Crotonic Acid: One of the earliest reported methods involved the reaction of ammonia with crotonic acid under pressure. wikipedia.org

From Acetoacetic Ester Phenylhydrazone: Another historical route involved the use of the phenylhydrazone of acetoacetic ester. wikipedia.org

From Malonic Acid, Acetaldehyde, and Ammonia: A three-component reaction using malonic acid, acetaldehyde, and ammonia was also developed. wikipedia.org

Addition of Amines to Crotonic Acid: In 1957, a simpler method was reported which involved the addition of amines to crotonic acid followed by catalytic hydrogenolysis of the resulting product to yield BABA. wikipedia.org

Contemporary Approaches: Modern synthetic strategies often focus on efficiency, stereoselectivity, and the use of readily available starting materials.

Aza-Michael Addition: An improved, greener process for the enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid utilizes an initial aza-Michael addition starting from inexpensive prochiral compounds. rsc.org

Amidomalonate Synthesis: This is a general method for preparing α-amino acids that can be adapted for β-amino acids. libretexts.org It involves the alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. libretexts.org

Reductive Amination of β-Keto Acids: This method involves the reaction of a β-keto acid with ammonia and a reducing agent. libretexts.org

Palladium-Catalyzed Aminocarbonylation of Alkenes: This newer method involves the intermolecular aminocarbonylation of alkenes using a palladium catalyst and a hypervalent iodine reagent under a carbon monoxide atmosphere. illinois.edu

Nickel-Catalyzed Carboxylation of Aziridines: This approach provides an alternative route to β-amino acids through the nickel-catalyzed carboxylation of aziridines. illinois.edu

Chemoenzymatic and Biocatalytic Pathways for Stereoselective Production

The demand for enantiomerically pure stereoisomers of 3-aminobutanoic acid has driven the development of highly selective chemoenzymatic and biocatalytic methods. These approaches offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact.

Engineered Aspartase-Mediated Biotransformation of Crotonic Acid to (R)-3-Aminobutanoic Acid

A significant advancement in the stereoselective production of (R)-3-aminobutanoic acid involves the use of engineered aspartase enzymes. Aspartate ammonia-lyase (aspartase) is a highly selective enzyme that naturally catalyzes the reversible amination of fumarate (B1241708) to produce L-aspartic acid. nih.gov While wild-type aspartase shows limited activity towards other substrates, protein engineering has successfully expanded its substrate scope.

Through targeted mutagenesis and computational redesign, variants of aspartase from organisms like Bacillus sp. and Escherichia coli have been developed to efficiently catalyze the hydroamination of crotonic acid. nih.govgoogle.com These engineered enzymes exhibit high activity and stereoselectivity, leading to the production of (R)-3-aminobutanoic acid with high conversion rates and excellent enantiomeric excess.

Key Research Findings:

High Conversion and Enantioselectivity: Engineered strains of E. coli expressing a mutant aspartase have been shown to convert crotonic acid to (R)-3-aminobutanoic acid with a conversion rate of ≥98% and an enantiomeric excess (e.e.) of ≥99.9% within 24 hours. google.com

Computational Redesign: Structure-based computational redesign has been instrumental in identifying key mutations in the active site of aspartase that enable the accommodation of substrates like crotonic acid, which lack the α-carboxylate group of the natural substrate. nih.gov

Scalability: The enzymatic process has been demonstrated to be suitable for large-scale production, with kilogram-scale synthesis of related β-amino acids being achieved. nih.gov

Interactive Data Table: Engineered Aspartase Performance

Enzyme SourceSubstrateProductConversion RateEnantiomeric Excess (e.e.)Reference
Engineered E. coli AspartaseCrotonic Acid(R)-3-Aminobutanoic Acid≥98%≥99.9% google.com
Engineered Bacillus AspB VariantCrotonic Acid(R)-2-Aminobutanoic AcidHighEnantiopure nih.gov

This biocatalytic approach represents a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure (R)-3-aminobutanoic acid, a valuable chiral building block in the pharmaceutical and chemical industries.

Lipase-Catalyzed Kinetic Resolution and Aminolysis for Enantioselective Synthesis (e.g., (S)-3-Aminobutanoic Acid)

The enantioselective synthesis of β-amino acids and their derivatives is of significant interest due to their role as crucial building blocks for various pharmaceuticals and biologically active compounds. Among the various strategies, lipase-catalyzed kinetic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. mdpi.com Lipases, a class of hydrolase enzymes, exhibit high catalytic efficiency and specificity, including chemo-, regio-, and enantioselectivity, in both aqueous and non-aqueous media. mdpi.com

Kinetic resolution of racemic mixtures relies on the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, a lipase (B570770). This results in the enrichment of one enantiomer in the unreacted substrate and the other in the product. Lipase-catalyzed kinetic resolution can be applied to various substrates, including the esters of amino acids, through hydrolysis or to alcohols through transesterification. nih.govnih.gov

A common approach for the synthesis of (S)-3-aminobutanoic acid involves the kinetic resolution of a racemic ester of 3-aminobutanoic acid. In this process, a lipase selectively catalyzes the hydrolysis or aminolysis of one of the enantiomers, typically the (R)- or (L)-ester, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. For instance, lipases from Pseudomonas sp. have demonstrated high enantioselectivity in the acetylation of 2-azidocycloalkanols, which are precursors to aminocycloalkanols. researchgate.net Similarly, lipases from Pseudomonas, Rhizopus, and porcine pancreas have been effective in resolving racemic amino acid esters through selective hydrolysis of the L-amino acid esters. nih.gov

The choice of lipase is critical for the success of the kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity towards different substrates. For example, in the resolution of aryltrimethylsilyl chiral alcohols, a screening of eleven different lipases revealed that the best results were obtained with specific lipase sources, leading to excellent enantiomeric excesses (>99%). nih.gov

Aminolysis, another lipase-catalyzed reaction, can also be employed for the enantioselective synthesis of amides from esters. This process involves the reaction of an ester with an amine, catalyzed by a lipase, to form an amide. The enantioselectivity of the lipase can be exploited to produce chiral amides.

Table 1: Research Findings on Lipase-Catalyzed Kinetic Resolution

Substrate Lipase Source Reaction Type Key Finding Reference
Racemic amino acid esters Pseudomonas lipase, Rhizopus lipase, Porcine pancreas lipase Hydrolysis Selective hydrolysis of L-amino acid esters with high reactivity and selectivity. nih.gov
Aryltrimethylsilyl chiral alcohols Eleven different lipases Transesterification Optimal lipase selection led to enantiomeric excesses >99%. nih.gov
Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates Candida rugosa lipase Hydrolysis Produced optically pure hydroxyphosphonates with an ee > 98%. mdpi.com
trans- and cis-2-Azidocycloalkanols Pseudomonas sp. lipases (lipase PS and lipase AK) Acetylation Demonstrated the highest enantioselectivity among the screened lipases. researchgate.net
Racemic 1,2,3,4-THQ-propan-2-ols Not specified Transesterification Achieved high enantioselectivity (E values > 328). mdpi.com

Optimization of Biocatalytic Reaction Parameters and Scalability

The efficiency and economic viability of biocatalytic processes, including the synthesis of 3-aminobutanoic acid hydrochloride, are highly dependent on the optimization of various reaction parameters. researchgate.net Key factors that influence the outcome of a biocatalytic reaction include temperature, pH, substrate and enzyme concentration, reaction medium, and reaction time. researchgate.netmdpi.com

Temperature and pH are also critical parameters that need to be finely tuned to the specific enzyme being used, as each enzyme has an optimal range for its activity and stability. mdpi.com Deviations from these optimal conditions can lead to a significant decrease in catalytic performance.

For industrial applications, the scalability of the biocatalytic process is a major consideration. researchgate.net Immobilization of the enzyme on a solid support is a common strategy to improve its stability and facilitate its recovery and reuse, which is essential for cost-effective large-scale production. researchgate.net Continuous-flow microreactors with immobilized enzymes are also being explored as a means to enhance productivity and process control. mdpi.com

The development of robust and scalable biocatalytic processes often involves a multi-pronged approach that combines enzyme engineering, reaction optimization, and process intensification. nih.gov By systematically addressing each of these aspects, it is possible to develop highly efficient and sustainable methods for the production of valuable chiral compounds like (S)-3-aminobutanoic acid.

Table 2: Optimization of Biocatalytic Reaction Parameters

Parameter Importance Optimization Strategy Reference
Temperature Affects enzyme activity and stability. Determine the optimal temperature for the specific lipase. mdpi.com
pH Influences the ionization state of the enzyme and substrates. Optimize the pH of the reaction medium for maximum enzyme activity. mdpi.com
Enzyme Concentration Impacts the reaction rate. Find the optimal enzyme loading to balance reaction speed and cost. nih.gov
Substrate Concentration High concentrations can lead to substrate inhibition. Determine the optimal substrate concentration to maximize productivity. researchgate.net
Reaction Medium Affects enzyme stability, activity, and substrate solubility. Screen different solvents or biphasic systems. mdpi.commdpi.com
Reaction Time Determines the extent of conversion and enantiomeric excess. Monitor the reaction progress to determine the optimal endpoint. nih.gov

Novel Synthetic Strategies for 3-Aminobutanoic Acid Derivatives

Beyond the established methods of kinetic resolution, researchers are continuously exploring novel synthetic strategies to access 3-aminobutanoic acid and its derivatives with high efficiency and stereocontrol. These emerging approaches often leverage different catalytic systems or unique reaction pathways.

One promising area is the use of transaminases for the asymmetric synthesis of chiral amines. rsc.org Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, offering a direct and highly enantioselective route to chiral amines. rsc.org The optimization of transaminase-based processes, through protein engineering and reaction engineering, is an active area of research aimed at expanding their substrate scope and improving their performance under industrial conditions. rsc.org

Another innovative approach involves the use of cycloaddition reactions to construct the chiral backbone of β-amino acid derivatives. For example, the [3+2] cycloaddition of chiral nitrones to racemic 3-substituted butenes has been shown to proceed with kinetic resolution, providing access to enantiopure isoxazolidines which can then be converted to the desired β-amino acids. pte.hu

Furthermore, novel synthetic routes utilizing N-protected (aminoacyl)benzotriazoles derived from aspartic and glutamic acids have been developed. acs.org These intermediates can undergo Friedel-Crafts reactions with various aromatic and heteroaromatic compounds to generate α-amino ketones, which can then be reduced to the corresponding β- and γ-amino acid derivatives while preserving the initial chirality. acs.org

The development of synthetic pathways to the 3-aminoazetidin-2-one (B3054971) core, a key structural motif in many β-lactam antibiotics, also provides valuable insights into the synthesis of related 3-amino-β-lactam structures. nih.gov These methods include Staudinger synthesis, cyclization, and cycloaddition reactions. nih.gov

Additionally, the synthesis of complex heterocyclic systems incorporating a 3-aminobutanoic acid-like moiety is being explored. For instance, novel routes to 3-substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4′,3′,4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester derivatives have been reported. researchgate.net The diversification of synthetic methods for 3-aminodeoxy sugars through the functionalization of a common glycal intermediate also presents new opportunities for creating novel derivatives. rsc.org

These ongoing research efforts are expanding the synthetic toolbox available for the preparation of 3-aminobutanoic acid and its derivatives, paving the way for the discovery of new therapeutic agents and other valuable chemical entities.

Chemical Reactivity and Derivatization Strategies

Fundamental Reaction Pathways of the Aminobutanoic Acid Moiety

The inherent functionalities of 3-aminobutanoic acid dictate its fundamental chemical behavior, primarily through reactions involving the amino and carboxylic acid groups.

Nucleophilic Substitution Reactions

The amino group in 3-aminobutanoic acid possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions. For instance, it can react with haloalkanes where the nucleophilic nitrogen attacks the partially positive carbon atom of the carbon-halogen bond, leading to the substitution of the halogen and the formation of a new carbon-nitrogen bond. The reaction with ammonia (B1221849) is a classic example of nucleophilic substitution, where ammonia acts as a nucleophile. chemistrystudent.com

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of a carboxylic acid derivative. khanacademy.org This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group. khanacademy.org The stability of the leaving group is a crucial factor in these reactions. khanacademy.org

Oxidation and Reduction Transformations

The carboxylic acid group of 3-aminobutanoic acid can undergo reduction. A common method for the reduction of carboxylic acids is the use of sodium borohydride (B1222165) in the presence of a suitable reagent. For example, the reduction of N-Boc protected glutamic acid diester to the corresponding diol can be achieved using sodium borohydride. researchgate.net This transformation is a key step in the synthesis of various substituted piperidines. researchgate.net

Derivatization for Advanced Synthetic Applications

The strategic modification of 3-aminobutanoic acid through derivatization opens avenues for its application in the synthesis of a wide array of more complex and valuable molecules.

Formation of Amino Acid Esters and Amides

The carboxylic acid functionality of 3-aminobutanoic acid can be readily converted into esters and amides, which are important intermediates in organic synthesis.

Esterification: The formation of 3-aminobutanoic acid esters can be achieved by reacting the acid with an alcohol under acidic conditions. google.com For instance, (R)-3-aminobutanoic acid can be esterified using methanol (B129727) and thionyl chloride to produce (R)-3-aminobutanoic acid methyl ester hydrochloride with high yield and purity. google.com This ester can then serve as a precursor for other transformations. sigmaaldrich.comsigmaaldrich.com

Amide Formation: Amides can be synthesized from esters through a direct amidation reaction. nih.govmasterorganicchemistry.com A notable method involves the reaction of esters with sodium amidoboranes at room temperature, which proceeds rapidly and with high yields. nih.gov This approach offers a catalyst-free pathway to primary and secondary amides. nih.gov

Table 1: Synthesis of 3-Aminobutanoic Acid Derivatives

Derivative Starting Material Reagents Application Reference
(R)-3-Aminobutanoic acid methyl ester hydrochloride (R)-3-Aminobutanoic acid Methanol, Thionyl chloride Intermediate for substituted piperidinone synthesis google.com
Primary/Secondary Amides Esters of 3-aminobutanoic acid Sodium amidoboranes (NaNHRBH3) General amide synthesis nih.gov

N-Arylation through Ullmann-Type Reactions

The amino group of 3-aminobutanoic acid can undergo N-arylation via Ullmann-type coupling reactions. This reaction involves the formation of a carbon-nitrogen bond between the amino acid and an aryl halide, typically catalyzed by copper. sigmaaldrich.comsigmaaldrich.commdpi.comwikipedia.org The traditional Ullmann reaction often required harsh conditions, but modern advancements have led to milder and more efficient protocols. mdpi.comwikipedia.org These reactions are crucial for the synthesis of N-aryl amino acids, which are significant in medicinal chemistry. mdpi.comdp.tech The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org

Table 2: Key Features of Ullmann-Type N-Arylation

Feature Description Reference
Reaction Type Copper-catalyzed cross-coupling mdpi.comwikipedia.org
Reactants Amine (e.g., 3-aminobutanoic acid), Aryl Halide sigmaaldrich.comsigmaaldrich.com
Catalyst Typically Copper(I) or Copper(II) salts mdpi.comnih.gov
Product N-Aryl Amine mdpi.com
Significance Synthesis of biologically active compounds mdpi.com

Preparation of Intermediate Derivatives for Downstream Syntheses (e.g., Substituted Piperidinones)

3-Aminobutanoic acid and its derivatives are valuable precursors for the synthesis of heterocyclic compounds, such as substituted piperidinones. The methyl ester of 3-aminobutanoic acid is a key intermediate in this process. sigmaaldrich.comsigmaaldrich.com The synthesis of substituted piperidines can be achieved from L-glutamic acid, a related amino acid, through a multi-step process involving diester formation, reduction to a diol, and subsequent cyclization. researchgate.net 4-Piperidones are also valuable starting materials for creating substituted piperidines. youtube.com The reduction of substituted 3-piperidones can yield 3-hydroxy derivatives. dtic.mil

Derivatization for Analytical Characterization

3-Aminobutanoic acid, like other amino acids, is a polar molecule, making its direct analysis by certain chromatographic techniques challenging. sigmaaldrich.com Derivatization is a crucial step to enhance its volatility for gas chromatography (GC) and to introduce a chromophore or fluorophore for sensitive detection in high-performance liquid chromatography (HPLC). sigmaaldrich.commdpi.com This process involves chemically modifying the amino and carboxyl functional groups to create a less polar and more readily detectable derivative. sigmaaldrich.com

To make 3-aminobutanoic acid and other amino acids suitable for GC analysis, their polar functional groups (–NH2 and –COOH) must be derivatized to increase volatility and thermal stability. sigmaaldrich.comnih.gov Common strategies include alkylation, acylation, and silylation. nih.govnih.govthermofisher.com

Alkylation and Acylation:

Alkylation targets the acidic proton of the carboxylic acid group, while acylation modifies the amino group. A two-step derivatization process is often employed. nih.gov First, esterification of the carboxyl group is achieved using an alcohol in the presence of an acid catalyst, such as 2 M HCl in methanol, at elevated temperatures. nih.gov This is followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This dual derivatization ensures that all active hydrogens are replaced, leading to a volatile and thermally stable product suitable for GC-MS analysis. nih.gov Alkyl chloroformates, such as methyl chloroformate (MCF) and isobutyl chloroformate (iBuCF), are also effective reagents that can derivatize both amino and carboxylic acid groups, often in a single step. nih.govnih.govcapes.gov.br

Silylation:

Silylation is a widely used technique for derivatizing amino acids for GC analysis. sigmaaldrich.comthermofisher.com This method replaces active hydrogens on the amino and carboxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comcapes.gov.br MTBSTFA is often preferred as it produces more stable derivatives that are less sensitive to moisture compared to those formed with BSTFA. sigmaaldrich.com The reaction with MTBSTFA effectively replaces the active hydrogens, rendering the amino acid volatile and improving its chromatographic behavior. sigmaaldrich.comthermofisher.com However, a significant drawback of silylation is its high sensitivity to moisture, which can lead to poor reaction yields and instability of the derivatized analytes. sigmaaldrich.com

Derivatization TechniqueReagent(s)Functional Group(s) TargetedKey AdvantagesKey Disadvantages
Alkylation/Acylation Alcohol (e.g., Methanol, Heptafluorobutanol) + Acid Catalyst (e.g., HCl), followed by an Anhydride (e.g., PFPA) or Alkyl Chloroformate (e.g., MCF, iBuCF)Carboxyl and Amino groupsForms stable derivatives; good for quantitative analysis with stable-isotope labeled standards. nih.govnih.govCan be a multi-step process; potential for racemization with some reagents. nih.govnih.gov
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Carboxyl and Amino groupsSimple, one-step reaction; produces volatile by-products that don't interfere with analysis. thermofisher.comHighly sensitive to moisture; derivatives can be unstable. sigmaaldrich.com

Since 3-aminobutanoic acid lacks a strong native chromophore or fluorophore, derivatization is essential for its sensitive detection by HPLC with UV or fluorescence detectors. mdpi.comchula.ac.th This pre-column derivatization involves reacting the primary amine of the amino acid with a labeling reagent to form a highly detectable product. chula.ac.thnih.gov

Fluorescent Derivatization:

Fluorescent derivatizing agents offer high sensitivity for detecting low concentrations of amino acids. Common reagents include:

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), to form highly fluorescent isoindole derivatives. chula.ac.th The stability of the OPA derivative can be influenced by the choice of thiol and the pH of the reaction. chula.ac.thnih.gov While OPA derivatives can be unstable, particularly in acidic conditions, using MPA as the co-reagent can enhance stability and provide good fluorescent absorbency. chula.ac.th Optimization of detection parameters, such as excitation and emission wavelengths (e.g., λex=220 nm and λem=385 nm), can significantly improve sensitivity. nih.gov

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with the primary amino group of 3-aminobutanoic acid to produce a stable, fluorescent derivative. nih.gov This method is robust and allows for the simultaneous determination of multiple amino acids. nih.gov

Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): FDAA is a chiral derivatizing agent that is widely used to determine the stereochemistry of amino acids. nih.gov It reacts with the amino acid to form diastereomers that can be separated by reversed-phase HPLC, offering high enantioselectivity. nih.gov

Other Fluorescent Reagents: Other reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) are also used for chiral separations and sensitive detection. nih.gov

UV-Active Derivatization:

UV-active derivatizing agents attach a chromophore to the amino acid, allowing for its detection by a UV detector.

2,4-Dinitrofluorobenzene (DNFB or Sanger's Reagent): DNFB reacts with the amino group of 3-aminobutanoic acid to form a dinitrophenyl (DNP) derivative that is detectable by UV absorption, typically around 350-360 nm. google.comresearchgate.net The reaction is usually carried out in a buffered solution at a slightly alkaline pH and elevated temperature. google.com This method has been shown to be selective, sensitive, and provides stable derivatives for quantitative analysis. researchgate.net

4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): This reagent, also known as dabsyl chloride, reacts with amino acids to form intensely colored derivatives that can be detected in the visible range (around 436 nm). mdpi.com The derivatization is typically performed at an elevated temperature in a buffered solution. mdpi.com

Derivatization ReagentDetection MethodKey Characteristics
o-Phthalaldehyde (OPA) FluorescenceHigh sensitivity; derivative stability can be an issue but can be improved with specific thiols. chula.ac.thnih.gov
Dansyl Chloride FluorescenceForms stable and highly fluorescent derivatives. nih.gov
Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) UV/FluorescenceChiral reagent used for enantiomeric separation; provides high enantioselectivity. nih.gov
2,4-Dinitrofluorobenzene (DNFB) UVForms stable derivatives with strong UV absorbance. google.comresearchgate.net
4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl) UV/VisibleProduces intensely colored derivatives detectable at visible wavelengths. mdpi.com

Stereochemical Aspects and Chiral Synthesis Applications

Enantiomeric Forms of 3-Aminobutanoic Acid and their Stereochemical Significance

3-Aminobutanoic acid exists as two non-superimposable mirror images, or enantiomers: (R)-3-aminobutanoic acid and (S)-3-aminobutanoic acid. nih.govrutgers.edu These molecules have identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules, such as biological receptors or enzymes, can differ significantly. nih.gov This difference in spatial arrangement is the foundation of their stereochemical importance.

The significance of these enantiomers is particularly evident in the pharmaceutical industry. For instance, the (R)-enantiomer of 3-aminobutanoic acid is a crucial chiral intermediate for the synthesis of Dolutegravir, a highly effective antiretroviral medication used in the treatment of HIV. vcu.edumdpi.comgoogle.com The precise stereochemistry of the (R)-form is essential for constructing the final drug's complex chiral framework, which is necessary for its therapeutic activity. mdpi.com The use of a specific enantiomer helps ensure high efficacy and can lead to improved therapeutic indices compared to a racemic mixture. nih.gov

The two enantiomers of 3-aminobutanoic acid serve as distinct starting points in the chiral pool, a collection of readily available, inexpensive, and enantiomerically pure compounds. Their utility stems from the defined stereocenter that can be transferred to new, more complex molecules during a synthetic sequence.

Enantiomer Structure Significance
(R)-3-Aminobutanoic acid CC(N)CC(O)=O (R-configuration)Key chiral precursor for the antiretroviral drug Dolutegravir. vcu.edumdpi.com
(S)-3-Aminobutanoic acid CC(N)CC(O)=O (S-configuration)Used as a chiral building block for various organic syntheses and foldamers. rsc.orgnih.gov

Stereoselective Synthesis Utilizing 3-Aminobutanoic Acid as a Chiral Building Block

Enantiopure forms of 3-aminobutanoic acid are versatile chiral building blocks in asymmetric synthesis. sigmaaldrich.com This strategy involves using the inherent chirality of the starting material to control the stereochemical outcome of subsequent reactions, thereby producing a single, desired enantiomer of the target molecule.

The defined stereocenter of 3-aminobutanoic acid allows for the diastereoselective construction of intricate molecular structures. A prime example is the synthesis of the anti-HIV drug Dolutegravir, where the chiral framework of the six-membered ring system is established using (R)-3-aminobutanoic acid as a key starting material. mdpi.com The synthesis relies on the pre-existing stereocenter of the (R)-enantiomer to guide the formation of new chiral centers in the target molecule with high stereochemical control. This approach avoids the need for late-stage chiral resolutions or complex asymmetric catalytic steps, often leading to more efficient and cost-effective manufacturing processes. google.com

3-Aminobutanoic acid enantiomers are frequently converted into other valuable, chirally pure intermediates. A well-documented application is the reduction of (R)-3-aminobutanoic acid to produce (R)-3-aminobutan-1-ol. vcu.edu This chiral amino alcohol is another significant intermediate, also used in the production of Dolutegravir, and represents a major cost driver in its synthesis. vcu.edu

One reported method involves the direct reduction of (R)-3-aminobutanoic acid using reducing agents like sodium aluminum hydride, yielding the optically pure amino alcohol. vcu.edu Another approach involves a multi-step sequence starting with the esterification of (R)-3-aminobutanoic acid, followed by protection of the amino group, reduction of the ester, and final deprotection to yield (R)-3-aminobutanol with excellent chemical and optical purity. google.com

Table of Synthetic Transformations:

Starting Material Transformation Product Significance
(R)-3-Aminobutanoic acid Reduction with NaAlH₄ (R)-3-Aminobutan-1-ol Key raw material for Dolutegravir synthesis. vcu.edu

Chiral Resolution Techniques for Enantiopure 3-Aminobutanoic Acid

While direct asymmetric synthesis of the individual enantiomers is possible, chiral resolution of racemic 3-aminobutanoic acid remains a common and important strategy for obtaining the enantiopure forms. Resolution involves separating a 50:50 mixture of enantiomers into its (R) and (S) components. rutgers.edu

One effective method is enzymatic resolution . This technique leverages the high stereoselectivity of enzymes. For example, in a chemoenzymatic process to produce (S)-3-aminobutanoic acid, the synthesis starts with an aza-Michael addition to form a racemic N-benzyl-3-aminobutanoate. rsc.org The enzyme Candida antarctica lipase (B570770) B (CAL-B) is then used to selectively catalyze the aminolysis of the (S)-enantiomer, leaving the (R)-enantiomer unreacted. rsc.org This allows for the separation of the two forms, and the desired (S)-enantiomer can be isolated after subsequent hydrolysis and hydrogenation steps with excellent enantiomeric excess (99% ee). rsc.org

Classical resolution via the formation of diastereomeric salts is another approach. This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts are diastereomers, which have different physical properties (like solubility) and can be separated by fractional crystallization. rutgers.edu After separation, the pure enantiomer of 3-aminobutanoic acid can be recovered by removing the resolving agent.

Resolution Method Description Example
Enzymatic Resolution Utilizes the stereospecificity of an enzyme to selectively react with one enantiomer in a racemic mixture.Candida antarctica lipase B (CAL-B) selectively acylates the (S)-enantiomer of an N-protected 3-aminobutanoate ester. rsc.org
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.Racemic 3-(p-tolyl)-4-aminobutyric acid, a derivative, was resolved into its enantiomers. nih.gov

Self-Regeneration of Stereocenters (SRS) Strategies in the Synthesis of Derivatives

The "Self-Regeneration of Stereocenters" (SRS) is an elegant synthetic strategy used to modify a chiral molecule at its stereogenic center without racemization and without the need for an external chiral auxiliary. ethz.chcapes.gov.br The principle involves a four-step sequence:

A temporary chiral center is created diastereoselectively.

The original stereocenter is trigonalized (made flat) by removing a substituent.

A new group is introduced, again with high diastereoselectivity, guided by the temporary chiral center.

The temporary center is removed, regenerating the original stereocenter, now with a new substituent. ethz.chcapes.gov.br

3-Aminobutanoic acid is a suitable substrate for the SRS methodology. ethz.ch It can be converted into a chiral heterocyclic derivative, such as a six-membered ring heterocycle. ethz.ch This heterocycle then acts as a chiral building block where the stereochemistry is controlled by the temporary acetal (B89532) center created during its formation. This allows for highly stereoselective reactions, such as alkylations, to occur at the position adjacent to the nitrogen. Subsequent hydrolysis of the heterocycle yields a new, substituted β-amino acid derivative with the original chirality preserved. ethz.chnih.gov This powerful strategy expands the utility of simple chiral building blocks like 3-aminobutanoic acid, allowing for the creation of a wide array of enantiomerically pure compounds. capes.gov.br

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Aminobutanoic acid hydrochloride, offering detailed information about the chemical environment of its constituent atoms.

Proton (¹H) NMR spectroscopy provides critical data on the arrangement of hydrogen atoms within the this compound molecule. Experimental data from various sources consistently show characteristic signals that correspond to the distinct protons in the structure. hmdb.cahmdb.cachemicalbook.com

In a typical ¹H NMR spectrum of DL-3-Aminobutanoic acid in deuterium (B1214612) oxide (D₂O), the following peaks are observed: a multiplet corresponding to the proton at the chiral center (C3), a multiplet for the two protons on the carbon adjacent to the carboxylic acid (C2), and a doublet for the methyl group protons (C4). chemicalbook.com The specific chemical shifts can vary slightly depending on the solvent and the pH of the solution. hmdb.caubc.ca

A representative ¹H NMR dataset for DL-3-Aminobutanoic acid in D₂O is presented below:

Proton Assignment Chemical Shift (ppm) Multiplicity
H3 (CH)~3.62Multiplet
H2 (CH₂)~2.50Multiplet
H4 (CH₃)~1.32Doublet

This table is based on data from ChemicalBook, which provides typical shift ranges for the assigned protons. chemicalbook.com

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous structural confirmation. chemicalbook.comspectrabase.com

The ¹³C NMR spectrum of DL-3-Aminobutanoic acid in D₂O typically displays four signals corresponding to the four carbon atoms in the molecule. The carboxyl carbon (C1) resonates at the lowest field, followed by the carbon bearing the amino group (C3), the methylene (B1212753) carbon (C2), and finally the methyl carbon (C4) at the highest field. chemicalbook.comwisc.edu

A general representation of the ¹³C NMR chemical shifts for DL-3-Aminobutanoic acid is as follows:

Carbon Assignment Chemical Shift (ppm)
C1 (COOH)~175-180
C3 (CH-NH₂)~45-50
C2 (CH₂)~38-42
C4 (CH₃)~18-22

This table provides an estimated range of chemical shifts based on typical values for similar functional groups and data available from various sources. chemicalbook.comwisc.edu

To delve deeper into the three-dimensional structure and connectivity of this compound, advanced NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. ipb.pt While specific studies on this compound using these advanced techniques are not widely published, their application to similar amino acid derivatives provides a framework for potential investigations. mdpi.com

COSY experiments would reveal the coupling between adjacent protons, confirming the H3-H2 and H3-H4 spin systems. NOESY experiments could provide information about through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. ipb.pt Furthermore, heteronuclear techniques like HSQC and HMBC would definitively correlate the proton and carbon signals, solidifying the structural assignment. nih.gov

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to quantify its presence in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like amino acids. In positive ion mode, 3-Aminobutanoic acid readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. nih.gov For 3-Aminobutanoic acid (molecular weight 103.12 g/mol ), the expected [M+H]⁺ ion would be observed at approximately m/z 104.07. nih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can provide valuable structural information through characteristic fragmentation patterns. researchgate.netmedsci.org While detailed ESI-MS/MS fragmentation data for this compound is not extensively documented in readily available literature, general fragmentation pathways for amino acids involve losses of small neutral molecules like water (H₂O) and carbon monoxide (CO). researchgate.net

Due to its low volatility, 3-Aminobutanoic acid requires a chemical modification process known as derivatization before it can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comiu.edu Derivatization increases the volatility of the analyte, allowing it to be vaporized and separated on a GC column. thermofisher.com

A common derivatization method for amino acids is silylation, where active hydrogens on the amino and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comnist.gov For example, reaction with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would yield a volatile TMS-derivative of 3-Aminobutanoic acid. thermofisher.com

The resulting derivative can then be separated from other components in a mixture by GC and subsequently identified by its mass spectrum. researchgate.net The mass spectrum of the derivatized 3-Aminobutanoic acid will exhibit a characteristic molecular ion peak and fragmentation pattern, allowing for its unambiguous identification and quantification in complex biological or chemical matrices. mdpi.com

Vibrational Spectroscopy for Conformational and Solid-State Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations of this compound. These vibrations are sensitive to the molecule's conformation and its interactions in the solid state, making these methods powerful tools for structural analysis.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal in identifying the functional groups and characterizing the solid-state structure of this compound. The presence of the amine hydrochloride gives rise to characteristic absorption bands that differ from the free amine.

In the hydrochloride salt, the amine group is protonated, forming an ammonium (B1175870) salt (-NH3+). This modification leads to distinct changes in the IR spectrum. The N-H stretching vibrations of the NH3+ group typically appear as a broad and complex series of bands in the region of 3200-2500 cm⁻¹. researchgate.net Additionally, the asymmetric and symmetric deformation vibrations of the NH3+ group are expected to be observed. For instance, a peak around 1600 cm⁻¹ can be indicative of an amine salt. researchgate.net

The carboxylic acid group (-COOH) also presents characteristic IR absorptions. The O-H stretch is typically a very broad band from 3300 to 2500 cm⁻¹, often overlapping with the N-H stretching bands. The C=O (carbonyl) stretching vibration is a strong, sharp band usually found between 1760 and 1690 cm⁻¹.

The solid-state FTIR spectra of chiral compounds like 3-aminobutanoic acid can differ between the pure enantiomers and the racemic mixture due to different crystal packing arrangements. researchgate.net This makes FTIR a valuable tool for distinguishing between the racemic form and the individual enantiomers in the solid state.

Table 1: Characteristic Infrared Absorption Ranges for this compound Functional Groups

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretching3200 - 2500 (broad, complex)
N-H Asymmetric Deformation~1620 - 1560
N-H Symmetric Deformation~1550 - 1500
Carboxylic Acid (-COOH)O-H Stretching3300 - 2500 (very broad)
C=O Stretching1760 - 1690
Alkyl (C-H)C-H Stretching2960 - 2850
C-H Bending1470 - 1350

Note: The exact positions of these bands can be influenced by hydrogen bonding and the specific crystalline form.

Raman spectroscopy serves as a complementary technique to IR spectroscopy for analyzing the chemical composition and structure of this compound. It is particularly useful for studying molecular structure in both solid and aqueous states.

Similar to IR, Raman spectroscopy probes the vibrational modes of the molecule. However, the selection rules differ, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the C-C backbone stretching and bending vibrations are often more prominent in Raman spectra.

Studies on similar amino acids, like γ-aminobutyric acid (GABA), have demonstrated the utility of Raman spectroscopy in investigating conformational changes under varying conditions, such as high pressure. researchgate.net Such analyses can reveal phase transitions and modifications in the hydrogen-bonding network. researchgate.net For this compound, Raman spectroscopy can provide detailed information on the conformational state of the molecule in the crystal lattice.

Key Raman bands for this compound would include those corresponding to the C-H, C-C, C-N, and C=O stretching and deformation modes. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially sensitive to lattice vibrations and can provide insights into the crystal packing.

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound

Vibrational ModeExpected Raman Shift Range (cm⁻¹)
C-H Stretching3000 - 2800
NH₃⁺ Stretching3200 - 2800
C=O Stretching1750 - 1650
CH₃/CH₂ Bending1470 - 1430
C-C Stretching1100 - 800
COO⁻ Deformation950 - 850

Note: These are general ranges and the precise peak positions and intensities can vary.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules like 3-aminobutanoic acid, as they can distinguish between enantiomers.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. youtube.com It measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com This technique is particularly sensitive to the three-dimensional structure of the molecule, including the conformation of its backbone and the orientation of its functional groups.

For 3-aminobutanoic acid, the CD spectrum is primarily influenced by the electronic transitions of the carboxyl group, which is a chromophore. The chiral center at the 3-position induces a CD signal from this chromophore. The sign and magnitude of the CD signal can provide information about the preferred conformation of the molecule in solution. youtube.com

CD spectroscopy is also a valuable tool for determining the enantiomeric purity of a sample. thieme-connect.deresearchgate.net A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the concentration of the chiral species, allowing for the quantification of enantiomeric excess. researchgate.net

Chromatographic Methods for Separation, Analysis, and Purity Determination

Chromatographic techniques are fundamental for the separation, analysis, and determination of the purity of 3-aminobutanoic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of amino acids, including 3-aminobutanoic acid. actascientific.comactascientific.com Due to the lack of a strong chromophore in many amino acids, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors. youtube.com This derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. actascientific.comyoutube.com

Pre-column derivatization involves reacting the amino acid with a labeling reagent prior to injection into the HPLC system. nih.gov Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce fluorescent derivatives. creative-proteomics.comshimadzu.com

Dansyl chloride: Reacts with primary and secondary amines to yield fluorescent sulfonamide adducts. creative-proteomics.comnih.gov

4-Dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl): A chromophoric reagent that allows for detection in the visible range. mdpi.com

The resulting derivatives are then separated on a reversed-phase HPLC column. nih.gov Automated pre-column derivatization systems can improve reproducibility and sample throughput. youtube.com

Post-column derivatization involves separating the underivatized amino acids first, typically by ion-exchange chromatography, followed by reaction with a derivatizing agent before the detector. youtube.com Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a colored compound detectable by a UV-Vis detector. youtube.com

HPLC methods can also be used to determine the enantiomeric purity of 3-aminobutanoic acid. This can be achieved by using a chiral stationary phase (CSP) that can differentiate between the enantiomers, or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column. google.comrsc.org

Table 3: Common HPLC Derivatization Reagents for Amino Acid Analysis

ReagentDerivatization TypeDetection MethodTarget Amines
o-Phthalaldehyde (OPA)Pre-columnFluorescencePrimary
9-Fluorenylmethyl chloroformate (FMOC-Cl)Pre-columnFluorescencePrimary & Secondary
Dansyl chloridePre-columnFluorescencePrimary & Secondary
NinhydrinPost-columnUV-Vis (570 nm)Primary & Secondary
DABS-ClPre-columnUV-VisPrimary & Secondary

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. However, due to the polar nature and low volatility of amino acids like 3-aminobutanoic acid, direct analysis by GC is challenging as they can decompose in the high temperatures of the injector port. thermofisher.com To overcome this, a crucial step known as derivatization is employed. Derivatization chemically modifies the amino acid to increase its volatility and thermal stability, making it suitable for GC analysis. thermofisher.comsigmaaldrich.com This process involves replacing the active hydrogens on the polar functional groups (amine and carboxylic acid) with nonpolar moieties. sigmaaldrich.com

Detailed Research Findings

Research has demonstrated the successful analysis of amino acids, including 3-aminobutanoic acid, through GC after derivatization. A common and effective method is silylation, which involves reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com MTBSTFA reacts with the active hydrogens to form tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture compared to other silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com In a study focused on detecting organic molecules, 3-aminobutyric acid was derivatized using MTBSTFA and analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com This technique allows for both separation by the gas chromatograph and identification based on the mass-to-charge ratio of the fragmented derivatives by the mass spectrometer. sigmaaldrich.commdpi.com

Another class of derivatizing agents used for amino acids are alkyl chloroformates, such as methyl chloroformate (MCF). mdpi.com In one study, 3-aminobutyric acid was derivatized with MCF-MeOH and analyzed using a specific GC-MS program. mdpi.com While this method can lead to co-elution, where multiple compounds exit the GC column at the same time, the use of mass fragmentograms allows for the differentiation and identification of individual compounds within the co-eluting peak. mdpi.com For instance, even when 3-aminobutyric acid co-eluted with other amino acids, specific mass fragments unique to its derivative allowed for its identification. mdpi.com

The choice of GC column is also critical for achieving good separation of the derivatized amino acids. A short, narrow-bore capillary column is often recommended to reduce the long elution times that can result from the higher molecular weights of the TBDMS derivatives. sigmaaldrich.com For example, a 20 m x 0.18 mm I.D. x 0.18 μm SLB™-5ms capillary column has been used effectively for the GC-MS analysis of TBDMS-amino acid derivatives. sigmaaldrich.com In other research, a 30 m column with a 5% phenyl/95% dimethylpolysiloxane stationary phase has been utilized for the separation of derivatized γ-aminobutyric acid (GABA), an isomer of 3-aminobutanoic acid. researchgate.net

The following table summarizes typical experimental conditions used in the GC analysis of derivatized amino acids, based on published research findings.

ParameterDerivatization with MTBSTFADerivatization with MCF-MeOH
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Methyl Chloroformate-Methanol (MCF-MeOH)
GC Column Not specified in this study, but similar analyses use columns like SLB™-5ms. sigmaaldrich.commdpi.comNot specified in this study. mdpi.com
Oven Temperature Program 34 °C for 6 min, then ramped to 185 °C at 10 °C/min, and held for 20 min. mdpi.com34 °C for 6 min, then ramped to 185 °C at 10 °C/min, and held for 20 min. mdpi.com
Detection Method Mass Spectrometry (MS). mdpi.comMass Spectrometry (MS). mdpi.com
Example Analyte 3-Aminobutyric acid. mdpi.com3-Aminobutyric acid. mdpi.com
Observation Co-elution with β-alanine, 2-aminobutyric acid, 3-aminoisobutyric acid, valine, and norvaline. mdpi.comCo-elution with β-alanine, 2-aminobutyric acid, and 3-aminoisobutyric acid. mdpi.com

Solid State Chemistry and Structural Investigations

Polymorphism and Anamorphic Forms of 3-Aminobutanoic Acid and Structural Analogues

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties.

While specific polymorphic forms of 3-aminobutanoic acid hydrochloride are not extensively detailed in the available literature, the broader class of amino acids, including their salts, is known for complex solid-state behavior. For instance, variations in the melting points of 3-aminobutanoic acid have been noted, which can be indicative of different solid-state forms, such as the zwitterion versus the free acid. Characterization of such forms typically relies on techniques like X-ray crystallography.

In the case of related amino acids, extensive studies have revealed the existence of multiple polymorphic forms. For example, several racemates of aliphatic amino acids with unbranched side chains, such as DL-aminobutyric acid, DL-norvaline, and DL-norleucine, are known to exhibit similar crystal structures and temperature-dependent solid-state phase transitions. sigmaaldrich.com

The study of phase transitions in amino acids has revealed a rich and complex behavior. A comprehensive investigation into hydrophobic amino acids with linear side chains, such as S-2-aminobutanoic acid (L-2-aminobutyric acid), has identified up to five distinct phases between 100 and 470 K. nih.govcymitquimica.com These transitions involve various processes, including alterations in the hydrogen-bond pattern, sliding of molecular bilayers, and concerted side-chain rearrangements. nih.govcymitquimica.com

For DL-aminoheptanoic acid, as many as five new polymorphic forms have been discovered, connected by four fully reversible solid-state phase transitions. diamond.ac.uk Two of these transitions, occurring at 146 K and 396 K, are thermodynamically reversible with small hysteresis, indicating they are not kinetically hindered. sigmaaldrich.com These findings in structurally related compounds suggest that this compound may also exhibit complex phase behavior under different temperature and pressure conditions.

Crystal Structure Determination via X-ray Diffraction

The crystal structure of mono-β-alaninium chloride has been determined by single-crystal X-ray diffraction. researchgate.netchemicalbook.com The compound crystallizes in the orthorhombic system with the space group Pbca. researchgate.netchemicalbook.com The asymmetric unit contains one β-alaninium cation (+NH3CH2CH2COOH) and one chloride anion. researchgate.netchemicalbook.com

Below is a table summarizing the unit cell parameters for mono-β-alanine hydrochloride. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a9.7414(5) Å
b7.4671(6) Å
c16.5288(11) Å
V1202.31(14) ų
Z8

Table 1: Unit cell parameters for mono-β-alanine hydrochloride.

Intermolecular Interactions in Crystalline Architectures

The stability and packing of molecules in a crystal are governed by a network of intermolecular interactions. In amino acid hydrochlorides, hydrogen bonds play a dominant role.

In the crystal structure of mono-β-alanine hydrochloride, each layer is composed of two halves. These halves are linked by hydrogen bonds between the carbonyl group of the carboxylic acid and the protonated amino group, as well as between the protonated amino group and the chloride anions. researchgate.netchemicalbook.com This extensive hydrogen bonding network is crucial in stabilizing the crystal lattice. The nature of these interactions is consistent with Etter's rules for hydrogen bonding, which predict that all good proton donors and acceptors will be utilized in forming hydrogen bonds. bldpharm.com The zwitterionic nature of amino acids in many crystalline forms also contributes to strong head-to-tail charge-assisted hydrogen-bonded chains. bldpharm.com Given the structural similarities, it is highly probable that this compound features a comparable network of strong hydrogen bonds involving its protonated amine, carboxylic acid group, and the chloride ion, defining its crystalline architecture.

Hydrogen Bonding Networks and Their Energetic Contributions

In the crystalline state of amino acid hydrochlorides, an extensive network of hydrogen bonds is the primary determinant of the molecular packing. These interactions involve the ammonium (B1175870) group (—NH3+) as a strong hydrogen bond donor and the carboxyl group's carbonyl oxygen and hydroxyl group, along with the chloride ion (Cl-), as hydrogen bond acceptors.

The hydrogen bonds typically observed in such structures include:

N—H···O: Interactions between the protonated amino group and the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

N—H···Cl: Interactions between the protonated amino group and the chloride anion.

O—H···O: Interactions between the carboxylic acid hydroxyl group and a carbonyl oxygen of another molecule.

O—H···Cl: Interactions between the carboxylic acid hydroxyl group and the chloride anion.

Table 1: Typical Hydrogen Bond Interaction Energies in Amino Acid Structures

Hydrogen Bond TypeDonorAcceptorTypical Energy Range (kcal/mol)
N—H···OAmmonium (—NH3+)Carbonyl Oxygen-5 to -12
N—H···ClAmmonium (—NH3+)Chloride IonVariable, generally strong
O—H···OCarboxylic Acid (—COOH)Carbonyl OxygenStrong
O—H···ClCarboxylic Acid (—COOH)Chloride IonStrong

Note: The energy ranges are indicative and can vary based on the specific molecular environment and computational method used.

Influence of Additives on Crystal Growth, Morphology, and Nucleation

The crystallization of this compound can be significantly influenced by the presence of additives in the crystallization medium. Additives can affect the nucleation kinetics, inhibit or promote growth on specific crystal faces, and thereby alter the final crystal morphology (habit). The mechanism of action often involves the additive adsorbing onto a specific crystal face, which can block or retard the attachment of solute molecules, leading to a change in the relative growth rates of different faces.

Studies on the structural isomer, γ-aminobutyric acid (GABA), provide valuable insights that are likely transferable to this compound. Research on GABA has shown that:

Tailor-made additives , such as other amino acids (e.g., L-histidine, L-tyrosine), can alter the crystal morphology. For example, L-histidine was found to result in prismatic GABA crystals, while L-tyrosine produced thinner, plate-like crystals. nih.govacs.org

Polymers , like hydroxyethyl (B10761427) cellulose (B213188) (HEC), can significantly change the crystal habit and affect the nucleation time. HEC was observed to inhibit the nucleation of GABA. nih.govacs.org

Surfactants , such as sodium stearate, can also influence crystallization by promoting nucleation. nih.gov

The effectiveness of an additive is often related to its structural similarity to the solute molecule, allowing for specific interactions with the crystal surfaces.

Table 2: Effect of Additives on the Crystallization of γ-Aminobutyric Acid (GABA)

Additive TypeSpecific AdditiveObserved Effect on GABA CrystallizationReference
Tailor-madeL-HistidinePrismatic morphology, larger size nih.govacs.org
Tailor-madeL-TyrosineThinner plate-like crystals, smaller particles nih.govacs.org
PolymerHydroxyethyl Cellulose (HEC)Significant change in morphology, inhibition of nucleation nih.govacs.org
SurfactantSodium StearatePromoted nucleation, reduced particle size nih.gov

Crystallization Processes and Control of Crystal Habit

The control of crystal habit is of paramount importance in the pharmaceutical industry as it can influence key bulk properties of the active pharmaceutical ingredient (API), including flowability, compressibility, and dissolution rate. rsc.orgnih.govcrystallizationsystems.com The crystal habit of this compound can be manipulated by carefully controlling the crystallization process parameters.

Key factors that can be adjusted to control the crystal habit include:

Solvent System: The choice of solvent is a critical factor. The polarity of the solvent can influence the solute-solvent interactions and, consequently, which crystal faces are preferentially expressed. Crystallization from different solvents or solvent mixtures can lead to different crystal morphologies. crystallizationsystems.com

Supersaturation: The level of supersaturation, which is the driving force for crystallization, affects both nucleation and crystal growth rates. High supersaturation often leads to rapid, uncontrolled crystallization and can result in smaller, less well-defined crystals or acicular (needle-like) habits. Lower, controlled supersaturation generally favors the growth of larger, more equant crystals. crystallizationsystems.com

Cooling Rate: In cooling crystallization, the rate at which the solution is cooled directly impacts the rate of supersaturation generation. Slow cooling rates are generally preferred for better control over crystal size and habit. crystallizationsystems.com

Additives: As discussed in section 6.3.3, the deliberate addition of small amounts of impurities or "tailor-made" additives can selectively inhibit the growth of certain crystal faces, thereby modifying the crystal habit. nih.govacs.orggoogle.com

By systematically optimizing these parameters, it is possible to produce crystals of this compound with a desired morphology, which can be beneficial for downstream processing and formulation.

Computational Chemistry Approaches

Molecular Dynamics (MD) Simulations for Solution-Phase and Solid-State Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of 3-Aminobutanoic acid hydrochloride in both solution and solid states. These simulations model the interactions between the molecule and its surrounding environment, such as a solvent or a crystal lattice, over time. dovepress.comnih.gov

In solution-phase simulations, MD can reveal how the molecule interacts with solvent molecules, providing information on solvation structures and hydrogen bonding patterns. nih.gov For instance, simulations can track the formation and breaking of hydrogen bonds between the amino and carboxylic acid groups of the molecule and surrounding water molecules. This is crucial for understanding its solubility and behavior in aqueous environments. The stability of the molecule's conformation in solution can be assessed by monitoring the root-mean-square deviation (RMSD) over the simulation time. dovepress.com

In the solid-state, MD simulations can shed light on the stability of the crystal lattice and the nature of intermolecular interactions within the crystal. acs.org By simulating the system at different temperatures, researchers can study phase transitions and the cooperative motions of molecules within the crystal. acs.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The choice of force field is critical for obtaining accurate results. nih.gov

Table 1: Applications of MD Simulations for this compound

System Information Gained Key Simulation Parameters
Solution-PhaseSolvation structure, hydrogen bonding with solvent, conformational stability (RMSD). dovepress.comnih.govForce field (e.g., Amber, GROMOS), water model (e.g., SPC/E, TIP3P), simulation time, temperature, pressure. nih.govnih.gov
Solid-StateCrystal lattice stability, intermolecular interactions, phase transitions, molecular motion within the crystal. acs.orgForce field, unit cell parameters, temperature, pressure. nih.gov

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, molecular properties, and reactivity of this compound. mdpi.com Methods like Density Functional Theory (DFT) are commonly used to investigate these aspects. rsc.orgresearchgate.net

These calculations can determine a variety of molecular descriptors. researchgate.net Key properties that can be calculated include:

Molecular Geometry: Optimization of the molecule's structure to its lowest energy conformation.

Electronic Properties: Ionization potential, electron affinity, and the distribution of electron density. researchgate.net

Spectroscopic Properties: Predicting vibrational frequencies to compare with experimental infrared (IR) and Raman spectra. rsc.org

Reactivity Descriptors: Chemical hardness, softness, electronegativity, and electrophilicity index, which help in understanding the molecule's chemical behavior. rsc.orgresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to assess chemical reactivity and the energy gap between them indicates the molecule's stability. rsc.org

Table 2: Molecular Properties of Aminobutanoic Acid Isomers Calculated by DFT

Property α-Aminobutanoic acid (AABA) β-Aminobutanoic acid (BABA)
Ionization Energy (eV)-6.13-5.92
Electron Affinity (eV)1.451.42
Dipole Moment (Debye)1.9273.116
Note: Data for canonical forms in water, calculated using the B3LYP/def2-TZVPD method. researchgate.net

Prediction and Analysis of Crystal Structures

Computational methods are instrumental in predicting and analyzing the crystal structure of this compound, which is crucial for understanding its solid-state properties.

Lattice Energy Calculations for Polymorph Stability

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Lattice energy calculations are performed to predict the relative stability of different possible polymorphs of this compound. The polymorph with the lowest lattice energy is generally the most stable under a given set of conditions. These calculations can be performed using methods like plane-wave periodic DFT. researchgate.net

Crystal Habit Prediction Models (e.g., BFDH Model)

The crystal habit, or the external shape of a crystal, is important for its processing and product quality. ucsb.edu The Bravais-Friedel-Donnay-Harker (BFDH) model is a classical method used to predict crystal morphology based on the crystal's lattice geometry. ucsb.edumdpi.com This model posits that the faces that grow the slowest will be the most prominent in the final crystal shape. The growth rate is considered to be inversely proportional to the interplanar spacing (d-spacing) of the crystal faces. mdpi.com While the BFDH model provides a good initial prediction based solely on the internal crystal structure, it does not account for external factors like the solvent used during crystallization, which can significantly influence the final crystal habit. ucsb.edu More advanced models can incorporate solvent effects to provide more accurate predictions. acs.org

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within the crystal of this compound. science.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of the surrounding molecules.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds, while blue spots represent longer contacts. nih.gov

Table 3: Common Intermolecular Contacts and Their Significance in Hirshfeld Surface Analysis

Contact Type Typical Appearance on dnorm Surface Significance
Hydrogen Bonds (e.g., O···H, N···H)Red regions (short contacts) nih.govStrong, directional interactions that are crucial for crystal packing. researchgate.net
van der Waals Forces (e.g., H···H, C···H)White or light-colored regions nih.govWeaker, non-directional forces that contribute to overall stability. scirp.org

Atoms-in-Molecules (AIM) and Non-Covalent Interaction (NCI) Analysis for Quantifying Interactions

To gain a deeper, quantitative understanding of the intermolecular forces in this compound, Atoms-in-Molecules (AIM) and Non-Covalent Interaction (NCI) analyses are employed. rsc.orgresearchgate.net

The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. rsc.org By locating bond critical points (BCPs) between atoms, one can characterize the nature and strength of the interaction. For example, the values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between covalent bonds and closed-shell interactions like hydrogen bonds and van der Waals forces. rsc.org

The NCI analysis is a visualization technique that identifies non-covalent interactions in real space based on the electron density and its reduced density gradient (RDG). chemtools.orgwikipedia.org It generates isosurfaces that highlight regions of non-covalent interactions. These surfaces are typically color-coded to differentiate between attractive interactions (like hydrogen bonds, shown in blue), weak van der Waals interactions (in green), and repulsive steric clashes (in red). imperial.ac.uknih.gov This method provides an intuitive and detailed picture of the complex network of non-covalent forces that stabilize the crystal structure. researchgate.net

Rational Design of Biocatalysts and Reaction Pathways (e.g., Aspartase Mutants)

Computational modeling has emerged as a powerful tool for the rational design of biocatalysts to produce enantiomerically pure β-amino acids, including 3-aminobutanoic acid. A significant focus of this research has been the engineering of aspartase enzymes.

Aspartate ammonia (B1221849) lyases, such as that from Bacillus sp. YM55-1 (AspB), naturally catalyze the reversible amination of fumarate (B1241708) to produce L-aspartate with high specificity. researchgate.netnih.gov However, through computational redesign of the active site, these enzymes can be repurposed to accept alternative substrates. researchgate.netnih.gov

One successful strategy involves reshaping the α-carboxylate binding pocket of AspB to accommodate non-native substrates like crotonic acid. researchgate.netnih.govresearchgate.net By identifying key residues in the active site through computational analysis, researchers can introduce targeted mutations to alter substrate specificity. For example, replacing hydrophilic residues with those that can accommodate a hydrophobic substituent or a hydrogen atom can enable the enzyme to bind to molecules like acrylic acid, a precursor for β-alanine. nih.gov

A bioinformatics and computational approach was used to introduce β-alanine synthesis activity into an aspartase. nih.gov This involved three key strategies:

Redesigning the α-carboxylate binding pocket of AspB. nih.gov

Identifying alternative enzyme templates through genome mining and equipping them with the redesigned pocket. nih.gov

Computationally redesigning the interactions of the SS-loop that covers the active site to stabilize reactive conformations. nih.gov

These engineered aspartase mutants have shown significant promise. For instance, a mutant enzyme, BSASP-C6, was developed that could produce enantiopure (R)-3-aminobutyrate from crotonic acid and ammonia. researchgate.netresearchgate.net Further rational design efforts have led to aspartase mutants with significantly enhanced catalytic activity towards crotonic acid, paving the way for more efficient and environmentally friendly production of (R)-3-aminobutanoic acid, an important precursor for certain pharmaceuticals. researchgate.netresearchgate.net

Computational modeling of the active site of aspartate aminotransferase has also been explored to understand and design inhibitors. nih.gov These computational approaches provide valuable insights into enzyme-substrate interactions and guide the engineering of novel biocatalysts for the synthesis of valuable chiral compounds.

Table 1: Key Amino Acid Residues in Aspartase Targeted for Mutation

ResidueOriginal Function in Wild-Type AspBRole of Mutation
Thr187Part of the α-carboxylate binding pocketAccommodate non-native substrates
Met321Part of the α-carboxylate binding pocketAccommodate non-native substrates
Lys324Part of the α-carboxylate binding pocketAccommodate non-native substrates
Asn326Part of the α-carboxylate binding pocketAccommodate non-native substrates

Table 2: Computationally Designed Aspartase Mutants and their Activity

MutantTarget SubstrateReported OutcomeReference
BSASP-C6Crotonic acidProduction of enantiopure (R)-3-aminobutyrate researchgate.netresearchgate.net
Redesigned AspBAcrylic acidIntroduction of β-alanine synthesis activity nih.govacs.org

Applications As a Building Block and Research Reagent in Organic Synthesis

Precursor in Organic Synthesis for Complex Molecular Architectures

The strategic placement of the amino and carboxylic acid functionalities on the butanoic acid backbone makes this compound a key starting material for constructing intricate molecular frameworks. Its utility spans the synthesis of pharmaceutical intermediates and heterocyclic compounds.

Synthesis of Advanced Pharmaceutical Intermediates

3-Aminobutanoic acid hydrochloride is a crucial intermediate in the pharmaceutical industry. biosynce.com Its chiral variants, particularly the (R)- and (S)-enantiomers, are highly sought after for the synthesis of optically active pharmaceutical ingredients. For instance, (R)-3-aminobutanoic acid is a key raw material in the preparation of the chiral drug intermediate (R)-3-aminobutanol. google.com The synthesis involves a four-step process of esterification, amino protection, reduction, and deprotection to yield the target molecule with high chemical and optical purity. google.com This highlights the compound's role in introducing chirality into more complex drug molecules, which is often essential for their therapeutic efficacy. heypapipromotions.com

The synthesis of N-aryl amino butanoic acids can be achieved through an Ullmann-type aryl amination reaction of 3-aminobutanoic acid with aryl halides. sigmaaldrich.com Furthermore, its methyl ester derivative serves as a chemical intermediate for preparing substituted piperidinones. sigmaaldrich.com The general process for synthesizing pharmaceutical intermediates from (R)-3-aminobutanoic acid involves esterification followed by further functional group transformations. A typical reaction scheme is the esterification of (R)-3-aminobutanoic acid with methanol (B129727) in the presence of thionyl chloride to produce (R)-3-aminobutanoic acid methyl ester hydrochloride with high yield and purity. google.com

Table 1: Synthesis of (R)-3-aminobutanoic acid methyl ester hydrochloride

Reactant 1Reactant 2ReagentSolventProductYieldPurityRef.
(R)-3-aminobutanoic acidMethanolThionyl chloride-(R)-3-aminobutanoic acid methyl ester hydrochloride98.5%99.7% google.com

Formation of Substituted Heterocyclic Compounds (e.g., Pyrimidone Derivatives)

3-Aminobutanoic acid and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, the methyl ester of 3-aminobutanoic acid is a precursor for creating substituted piperidinones through an ester-imine derivative. sigmaaldrich.com

While direct synthesis of pyrimidone derivatives from this compound is not extensively detailed in the provided results, the broader context of pyrimidine (B1678525) synthesis often involves the reaction of a compound containing an amino group with a suitable precursor. For instance, 2-aminopyrimidine (B69317) derivatives are synthesized by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines. mdpi.com This suggests that 3-aminobutanoic acid, with its primary amine, could potentially be used in similar condensation reactions to form pyrimidine-containing structures. The synthesis of N-(2-pyrimidyl)-ω-amino acids, including a derivative of β-alanine (a structural isomer of 3-aminobutanoic acid), has been reported, demonstrating the feasibility of incorporating amino acids into pyrimidine scaffolds. rsc.org These pyrimidine-amino acid conjugates can form supramolecular structures through hydrogen bonding. rsc.org

Role in Peptide Chemistry and Polymer Synthesis

The unique structure of 3-aminobutanoic acid, a β-amino acid, makes it a valuable component in the design and synthesis of peptides and polymers with modified properties.

Incorporation into Sequential Polypeptides

Sequential polypeptides containing L-alanyl-(S)-β-aminobutyric acid, L-alanyl-(R)-β-aminobutyric acid, and L-alanyl-(R,S)-β-aminobutyric acid have been synthesized. ebi.ac.uk The synthesis is achieved through the polycondensation of the N-hydroxysuccinimide ester hydrochloride salts of the corresponding dipeptides. ebi.ac.uk Spectroscopic studies, including circular dichroism and infrared spectroscopy, have shown that these polypeptides tend to adopt a β-conformation in the solid state. ebi.ac.uk In solution, their conformation can vary from a random coil to a β-structure depending on the solvent system. ebi.ac.uk This ability to influence the secondary structure of polypeptides is a key feature of incorporating β-amino acids.

Synthesis of Peptide Derivatives

3-Aminobutanoic acid is used in the preparation of various peptide derivatives. rsc.org Both conventional peptide coupling methods and the use of chiral oxazin-6-ones have been employed for this purpose, with the latter often proving superior due to fewer side reactions. rsc.org The incorporation of unnatural amino acids like 3-aminobutanoic acid into peptide sequences can enhance the metabolic stability of peptide drugs by making them more resistant to degradation by proteases. nih.gov This modification can also improve pharmacokinetic properties and reduce immunogenicity. nih.gov

The synthesis of peptide derivatives often involves protecting the amino and carboxylic acid groups to control the reaction. masterorganicchemistry.com For example, the tert-butoxycarbonyl (Boc) group is a common protecting group for the amine, which can be selectively removed under acidic conditions. masterorganicchemistry.com

Table 2: Examples of Peptide Derivative Synthesis Involving Amino Acids

Starting MaterialKey Reagent/MethodProduct TypeSignificanceRef.
Racemic and Chiral 3-aminobutyric acidChiral oxazin-6-onesPeptides of 3-aminobutyric acidSuperior method with fewer side-reactions rsc.org
Amino AcidsProtecting groups (e.g., Boc) and coupling agents (e.g., DCC)Dipeptides, TripeptidesControlled synthesis of longer peptide chains masterorganicchemistry.com

Catalytic Applications and Ligand Chemistry

While the primary application of this compound is as a building block, its structural features also lend it to uses in catalysis and as a ligand in coordination chemistry. The amino and carboxylate groups can coordinate with metal ions, making it a potential component of chiral ligands for asymmetric catalysis. bldpharm.combldpharm.com The development of chiral ligands is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. heypapipromotions.com

Although specific examples of this compound itself acting as a catalyst or a primary ligand in a widely adopted catalytic system were not prominent in the search results, its derivatives are part of the broader class of amino acids used to construct more complex chiral ligands. The ability to synthesize both (R)- and (S)-enantiomers of 3-aminobutanoic acid allows for the creation of enantiomeric pairs of ligands, which can be valuable in studying and optimizing asymmetric catalytic reactions.

Biochemical and Mechanistic Studies in Non Human Biological Systems

Role as a Substrate for Deaminases and in Biosynthetic Pathways

3-Aminobutanoic acid, commonly known as β-aminobutanoic acid (BABA), is recognized as a naturally occurring, non-proteinogenic amino acid in plants. nih.gov Its endogenous levels have been observed to rise in response to both biotic and abiotic stressors, suggesting a role in the plant's defense and signaling networks. nih.govpnas.org While the hydrochloride form is a salt used for solubility and stability, the biological activity is attributed to the 3-aminobutanoic acid molecule.

The metabolic pathways of BABA are not as extensively characterized as its isomer, γ-aminobutyric acid (GABA). However, evidence suggests that it can be metabolized by enzymes that act on similar substrates. For instance, GABA transaminase (GABA-T), a key enzyme in GABA degradation, catalyzes the conversion of GABA to succinic semialdehyde. apsnet.org This enzyme has also been shown to convert L-β-aminoisobutyrate, another beta-amino acid, into methylmalonate semialdehyde. sonar.ch This suggests that a similar transamination process, a form of deamination, could be involved in the degradation of 3-aminobutanoic acid in biological systems. The biosynthesis of BABA in plants is thought to be linked to the plant's immune system, with its accumulation being a regulated response to pathogen recognition. scispace.com

Modulation of Plant Defense Mechanisms

3-Aminobutanoic acid is a well-documented chemical elicitor that primes the plant's innate immune system, leading to enhanced resistance against a broad spectrum of pathogens and pests. This phenomenon is often referred to as BABA-induced resistance (BABA-IR). apsnet.orgnih.gov

Induction of Systemic Acquired Resistance (SAR) in Plants

3-Aminobutanoic acid is a potent inducer of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response in plants. nih.govisa-arbor.com Application of BABA can sensitize the entire plant to respond more quickly and strongly to subsequent pathogen attacks. nih.gov This "priming" effect means that while BABA itself may not directly activate a full defense response, it prepares the plant to activate defenses more effectively upon challenge. pnas.orgnih.gov The SAR induced by BABA involves the potentiation of pathogen-specific defense mechanisms and, in some cases, is dependent on the salicylic (B10762653) acid (SA) signaling pathway, a key hormonal pathway in plant immunity. pnas.orgnih.gov

Effects on Pathogen and Pest Resistance (e.g., Tobacco Mosaic Virus, Tea Geometrid Larvae)

The resistance induced by 3-aminobutanoic acid is effective against a wide array of plant pathogens, including viruses, and certain insect pests.

Tobacco Mosaic Virus (TMV): Pre-treatment of tobacco plants with 3-aminobutanoic acid has been demonstrated to enhance resistance against Tobacco Mosaic Virus. nih.gov This induced resistance is associated with the potentiation of defense-related responses that put the plant in a "defense-ready" state even before encountering the virus. nih.gov

Tea Geometrid Larvae: In tea plants (Camellia sinensis), treatment with 3-aminobutanoic acid has been shown to increase resistance against the tea geometrid larvae (Ectropis obliqua). This effect is linked to the activation of plant metabolic pathways that produce compounds detrimental to the insect larvae. sonar.ch

The following table summarizes the observed effects of 3-aminobutanoic acid on pathogen and pest resistance based on experimental findings.

OrganismHost PlantObserved Effect of 3-Aminobutanoic Acid Treatment
Tobacco Mosaic Virus (TMV)Tobacco (Nicotiana tabacum)Enhanced resistance, associated with a "defense-ready" state. nih.gov
Tea Geometrid (Ectropis obliqua)Tea (Camellia sinensis)Reduced survival rate, pupation rate, and eclosion rate of larvae; prolonged larval development. sonar.ch
Peronospora parasiticaArabidopsisProtection through activation of callose deposition and the hypersensitive response. pnas.org
Botrytis cinereaArabidopsisReduced sensitivity and lesion size. nih.gov
Meloidogyne javanica (Root-knot nematode)CucumberInduction of defensive enzymes. scispace.com

Influence on Plant Metabolic Pathways (e.g., Phenylalanine Ammonia-Lyase, Polyphenol Oxidase Activation, Anthocyanin Content)

The priming effect of 3-aminobutanoic acid is mediated through its influence on various metabolic pathways crucial for plant defense.

Phenylalanine Ammonia-Lyase (PAL) Activation: Phenylalanine ammonia-lyase is the gateway enzyme for the phenylpropanoid pathway, which produces a vast array of secondary metabolites involved in defense, including salicylic acid and lignin (B12514952) precursors. nih.govresearchgate.net Treatment with 3-aminobutanoic acid has been shown to potentiate the activity of PAL in several plant species, including tobacco and grapevine, upon pathogen challenge. nih.govresearchgate.netresearchgate.net

Polyphenol Oxidase (PPO) Activation: Polyphenol oxidase is an enzyme that catalyzes the oxidation of phenols into highly reactive quinones, which are toxic to pathogens and can contribute to cell wall reinforcement. nih.govwikipedia.org Studies in cucumber and tea plants have demonstrated that 3-aminobutanoic acid treatment leads to increased PPO activity, correlating with enhanced resistance. scispace.comsonar.ch

The table below details the influence of 3-aminobutanoic acid on these key metabolic components.

Metabolic ComponentPlant SpeciesEffect of 3-Aminobutanoic Acid Treatment
Phenylalanine Ammonia-Lyase (PAL)Tobacco, Grapevine, TeaPotentiated activation and increased mRNA expression upon stress. nih.govsonar.chresearchgate.net
Polyphenol Oxidase (PPO)Cucumber, TeaIncreased enzyme activity. scispace.comsonar.ch
Anthocyanin ContentPurple BasilIncreased content in leaves. sonar.ch

Participation in Metabolomic Profiles of Non-Human Biological Fluids

Metabolomic analyses of plant fluids have revealed that treatment with 3-aminobutanoic acid significantly alters the plant's metabolic state. In rice leaves, the application of related biostimulants led to changes in the levels of amino acids, intermediates of the tricarboxylic acid cycle, and lipids. mdpi.com In wheat, phloem sap from BABA-treated plants showed high concentrations of the compound, which correlated with resistance against aphids. nih.gov This suggests that BABA is transported systemically and alters the composition of the phloem. Furthermore, metabolomic profiling of salt-stressed tobacco plants engineered for stress tolerance showed increased levels of 4-aminobutanoic acid (GABA), proline, and other stress-related metabolites, highlighting the role of aminobutanoic acids in stress adaptation. nih.gov These studies indicate that 3-aminobutanoic acid participates in and modulates the metabolomic profiles of plant fluids, reflecting a systemic shift towards a primed, defense-ready state.

Future Research Directions and Perspectives

Development of Novel and Sustainable Stereoselective Synthetic Methodologies

The demand for enantiomerically pure β-amino acids, including 3-aminobutanoic acid, is a significant driver for the development of new and sustainable synthetic methods. google.comgoogle.com Current strategies often involve multi-step sequences, pre-functionalized starting materials, and sometimes hazardous reagents. illinois.edu Future research is focused on overcoming these limitations by developing more direct and environmentally benign approaches.

Key areas of future investigation include:

Catalytic Asymmetric Synthesis: Significant progress has been made in the catalytic asymmetric synthesis of β-amino acids using transition metal catalysis, organocatalysis, and biocatalysis. rsc.org Future efforts will likely concentrate on discovering new catalysts that offer higher efficiency, selectivity, and broader substrate scope. This includes the development of novel organocatalysts, such as those derived from primary β-amino alcohols, which are inexpensive and readily available. researchgate.net

Biocatalysis: The use of enzymes, such as lysine (B10760008) 2,3-aminomutase, presents a promising green alternative to traditional chemical synthesis for producing enantiomerically pure β-amino acids. google.com Further research will likely explore a wider range of enzymes and reaction conditions to optimize yield and stereoselectivity.

Novel Synthetic Strategies: Researchers are exploring innovative synthetic routes that utilize simple and readily available building blocks like olefins and aziridines. illinois.edu For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines are emerging as powerful methods. illinois.edu Future work will aim to expand the scope of these reactions and achieve direct asymmetric synthesis. illinois.edu Chemoenzymatic methods, such as the aza-Michael addition followed by enzymatic resolution, also represent a promising avenue for scalable and stereoselective synthesis.

Deeper Understanding of Solid-State Behavior and Crystallization Control for Industrial Processes

The solid-state properties of 3-aminobutanoic acid hydrochloride, including its crystalline form, significantly impact its handling, formulation, and bioavailability. A thorough understanding of its solid-state behavior is crucial for industrial applications.

Future research in this area will likely focus on:

Polymorph Screening and Characterization: Variations in reported melting points suggest the existence of different solid-state forms, such as zwitterions versus free acids. Comprehensive screening for polymorphs and their detailed characterization using techniques like X-ray diffraction will be essential.

Crystallization Process Design: Developing robust and controllable crystallization processes is key to obtaining the desired crystal form with consistent quality. researchgate.net This involves studying the influence of solvents, temperature, and other process parameters on nucleation and crystal growth. researchgate.netrsc.org The use of solid-liquid equilibrium (SLE) phase diagrams can aid in designing efficient crystallization-based separation processes. researchgate.net

Co-crystal Engineering: The formation of co-crystals with other pharmaceutically acceptable compounds is a promising strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs). acs.orgnih.gov Research into co-crystals of this compound could lead to improved solubility, stability, and manufacturability. The chloride ion in amine hydrochlorides presents a unique opportunity for forming co-crystals with strong hydrogen bond donors. acs.org

Exploration of New Catalytic and Building Block Applications in Organic Synthesis

Beyond its intrinsic biological activities, 3-aminobutanoic acid and its derivatives are valuable building blocks and catalysts in organic synthesis. researchgate.netsigmaaldrich.com

Future research is expected to expand upon these applications:

Organocatalysis: Chiral primary β-amino alcohols, which can be derived from 3-aminobutanoic acid, are emerging as effective bifunctional organocatalysts in a variety of asymmetric transformations. researchgate.net Future studies will likely explore their use in a wider range of reactions, including Diels-Alder cycloadditions, aldol (B89426) condensations, and Michael additions. researchgate.net

Peptide and Peptidomimetic Synthesis: The incorporation of β-amino acids like 3-aminobutanoic acid into peptides can enhance their metabolic stability and alter their biological activity. illinois.edunumberanalytics.com Research will continue to explore the synthesis of β-peptides with novel secondary structures and therapeutic properties. researchgate.net

Synthesis of Complex Molecules: As a chiral building block, 3-aminobutanoic acid can be used in the synthesis of various complex natural products and pharmaceutical agents. researchgate.nethilarispublisher.com The development of new synthetic methodologies will further broaden its utility in this area.

Advanced Computational Modeling for Predictive Research and Material Design

Computational modeling is becoming an indispensable tool for understanding and predicting the properties and behavior of molecules, including 3-aminobutanoic acid.

Future computational research will likely involve:

Predicting Solid-State Properties: Density Functional Theory (DFT) calculations can be used to predict vibrational spectra (IR/Raman) and hydrogen-bonding patterns, which helps in understanding the stability of different solid-state forms. nih.gov Advanced simulation techniques can also predict crystal structures and solubility, aiding in the design of crystallization processes. acs.orgnih.gov

Modeling Biological Interactions: Molecular dynamics simulations can provide insights into how 3-aminobutanoic acid and peptides containing it interact with biological targets such as enzymes and receptors. udel.edu This can guide the design of new drugs and biomaterials.

Machine Learning for Property Prediction: The application of machine learning and artificial intelligence is poised to revolutionize materials and drug discovery. sciencedaily.com These tools can be trained on existing data to predict the properties of new derivatives of 3-aminobutanoic acid, accelerating the discovery of compounds with desired functionalities. udel.edusciencedaily.com

Further Investigation of Broader Biological Roles in Non-Human Organisms and Environmental Applications

The biological roles of 3-aminobutanoic acid extend beyond human applications and into the realms of plant biology and environmental science.

Future research in these areas may include:

Q & A

Basic Research Questions

Q. What are the key identifiers and physicochemical properties of 3-Aminobutanoic acid hydrochloride?

  • Methodological Answer : The compound is identified by its CAS number (3775-73-3 for the free acid; 58610-42-7 for the (R)-enantiomer hydrochloride). Its molecular formula is C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol (free acid) or 167.63 g/mol (hydrochloride salt). Key properties include zwitterionic behavior in aqueous solutions, confirmed by vibrational spectroscopy (IR/Raman) showing characteristic N-H∙∙∙O hydrogen bonding. Stability in polar solvents (e.g., water, methanol) is critical for experimental design .

Q. What are the established synthetic routes for this compound?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Starting from (R)-3-amino-3-methyl-propionic acid tert-butyl ester, hydrolysis under acidic conditions yields (R)-3-Aminobutanoic acid with ~98% purity. Subsequent treatment with HCl generates the hydrochloride salt .
  • Route 2 : Methyl crotonate undergoes stereoselective amination followed by acid hydrolysis. Optimization of reaction conditions (e.g., pH, temperature) is critical to avoid racemization .

Q. How does this compound function in metabolic studies?

  • Methodological Answer : As a β-amino acid, it acts as a nitrogen carrier and participates in metabolic pathways, including GABA shunt analogs. In vitro assays (e.g., enzyme kinetics using LC-MS/MS) require controlled pH to stabilize its zwitterionic form. Cell culture studies should use bio-reagent-grade compounds (≥93% purity) to minimize interference from impurities .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts zwitterionic stability in aqueous media. Key findings include:

  • Hydrogen Bonding : N-H∙∙∙O bond lengths (1.757 Å) and angles (171.1°) confirm strong intermolecular interactions in dimeric forms .
  • Vibrational Modes : IR/Raman spectra show distinct peaks at 3029 cm⁻¹ (N-H stretch) and 1577 cm⁻¹ (COO⁻ asymmetric stretch). Discrepancies between experimental and calculated frequencies (e.g., CH₂ bending at 1431 cm⁻¹ vs. 1396 cm⁻¹ predicted) highlight solvent effects .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.03 M KH₂PO₄-methanol (70:30, v/v), UV detection at 207 nm. Calibration linearity (1.09–10.90 µg/mL) and recovery rates (~100%) ensure reproducibility .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 140.1 (free acid) and 168.1 (hydrochloride). Collision-induced dissociation (CID) fragments confirm structural identity .

Q. How do zwitterionic properties affect experimental design in drug delivery studies?

  • Methodological Answer : The zwitterionic form (R-CH(COO⁻)NH₃⁺) enhances solubility but complicates membrane permeability. Strategies include:

  • pH Modulation : Use buffers (pH 3–5) to protonate COO⁻ for passive diffusion assays.
  • Derivatization : Introduce lipophilic groups (e.g., benzyl esters) to improve bioavailability. Validate stability via NMR (¹H/¹³C) and circular dichroism for enantiomeric purity .

Q. What contradictions exist in spectral data interpretation, and how can they be mitigated?

  • Methodological Answer : Discrepancies arise from solvent-induced shifts (e.g., water vs. DMSO) and hydrogen bonding. For example:

  • IR Peaks : Observed NH₃⁺ symmetric stretch at 2871 cm⁻¹ vs. calculated 3035 cm⁻¹. Use deuterated solvents to isolate solvent effects .
  • Raman Modes : Absence of 843 cm⁻¹ in monomeric forms confirms dimer dominance in solid-state studies. Cross-validate with X-ray crystallography .

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